molecular formula C34H34N4O5S2 B2491527 2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-67-3

2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2491527
CAS No.: 397279-67-3
M. Wt: 642.79
InChI Key: USPZXHWEABOMPA-UHFFFAOYSA-N
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Description

2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C34H34N4O5S2 and its molecular weight is 642.79. The purity is usually 95%.
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Biological Activity

The compound 2-{4-[4-({3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamoyl)phenoxy]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of cyclohepta[b]thiophenes , which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions that yield derivatives with various functional groups that enhance their biological properties. For instance, cyclization reactions and the introduction of carbamoyl groups have been shown to influence the pharmacological profile of thiophene derivatives significantly .

Antitumor Activity

Recent studies have highlighted the antitumor activity of cyclohepta[b]thiophene derivatives. In particular:

  • Cell Proliferation Assays : The compound was evaluated using several cancer cell lines including A549 (lung cancer), OVACAR-4 (ovarian cancer), and others. It demonstrated significant antiproliferative effects with submicromolar GI50 values, indicating potent growth inhibition .
  • Mechanistic Studies : Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase and promotes early apoptosis. This was evidenced by the activation of caspases 3, 8, and 9 in treated cells . The mechanism appears to involve inhibition of tubulin polymerization which is critical for mitotic spindle formation during cell division .

Cytotoxicity and Selectivity

The cytotoxicity of the compound was assessed against both tumor and normal cell lines. Remarkably, it exhibited minimal cytotoxic effects on normal cells while maintaining high selectivity for cancer cells. This selectivity is crucial for minimizing side effects during chemotherapy .

Antimicrobial and Other Biological Activities

In addition to its anticancer properties, some derivatives of cyclohepta[b]thiophenes have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal properties against various pathogens. The structural features such as fused thiophene rings contribute to this broad-spectrum activity .

Summary of Research Findings

Activity Cell Lines Tested GI50 Values (μM) Mechanism
AntitumorA549, OVACAR-40.69 - 2.27Induces G2/M arrest; apoptosis via caspases
AntimicrobialVarious bacterial strainsNot specifiedInhibition of bacterial growth
CytotoxicityNormal vs Tumor CellsMinimal in normal cellsSelective action against tumor cells

Case Studies

  • In vitro Studies : A study involving a series of cyclohepta[b]thiophene derivatives demonstrated their potential as effective anticancer agents with varying degrees of activity across different cancer types .
  • In vivo Efficacy : Animal models have confirmed the antitumor efficacy of certain derivatives in reducing tumor growth compared to untreated controls. These findings support the transition from laboratory studies to clinical trials .

Properties

IUPAC Name

2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O5S2/c35-29(39)27-23-7-3-1-5-9-25(23)44-33(27)37-31(41)19-11-15-21(16-12-19)43-22-17-13-20(14-18-22)32(42)38-34-28(30(36)40)24-8-4-2-6-10-26(24)45-34/h11-18H,1-10H2,(H2,35,39)(H2,36,40)(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPZXHWEABOMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(C6=C(S5)CCCCC6)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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